N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine dihydrochloride is a useful research compound. Its molecular formula is C14H29ClN2 and its molecular weight is 260.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Profiling in Biological Matrices
G. De Paoli et al. (2013) conducted a study on arylcyclohexylamines, including n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine, characterizing them using various analytical techniques. They developed and validated a method for qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry, demonstrating the compound's significance in analytical toxicology (De Paoli et al., 2013).
Receptor Binding Studies
B. Roth et al. (2013) examined the pharmacological profiles of n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine and related compounds. They found these substances to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor, highlighting the compound's relevance in neuroscience research (Roth et al., 2013).
Synthesis and Characterization for Sigma Receptor Affinity
B. de Costa et al. (1992) synthesized and tested derivatives of n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine, focusing on their affinity for sigma receptors. They discovered novel classes of sigma ligands with high efficacy and selectivity, contributing to potential therapeutic applications (de Costa et al., 1992).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride involves the reaction of cyclohexanone with ethylmagnesium bromide to form n-ethylcyclohexanamine. This intermediate is then reacted with 2-chloromethylpiperidine to form the final product.", "Starting Materials": [ "Cyclohexanone", "Ethylmagnesium bromide", "2-chloromethylpiperidine" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ethylmagnesium bromide in anhydrous ether to form n-ethylcyclohexanamine.", "Step 2: The n-ethylcyclohexanamine intermediate is then reacted with 2-chloromethylpiperidine in anhydrous ethanol to form n-Ethyl-n-(2-piperidinylmethyl)cyclohexanamine dihydrochloride.", "Step 3: The final product is isolated and purified through recrystallization from ethanol." ] } | |
CAS No. |
1220021-48-6 |
Molecular Formula |
C14H29ClN2 |
Molecular Weight |
260.84 g/mol |
IUPAC Name |
N-ethyl-N-(piperidin-2-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C14H28N2.ClH/c1-2-16(14-9-4-3-5-10-14)12-13-8-6-7-11-15-13;/h13-15H,2-12H2,1H3;1H |
InChI Key |
JPNFFWRBOOTADF-UHFFFAOYSA-N |
SMILES |
CCN(CC1CCCCN1)C2CCCCC2.Cl.Cl |
Canonical SMILES |
CCN(CC1CCCCN1)C2CCCCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.